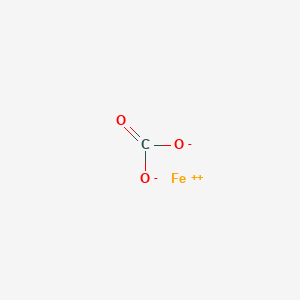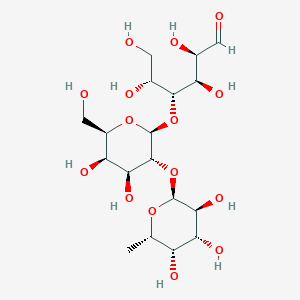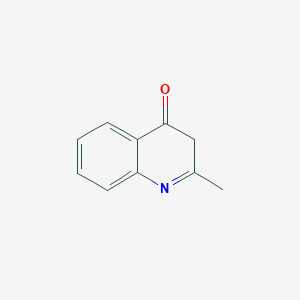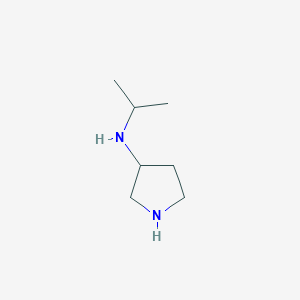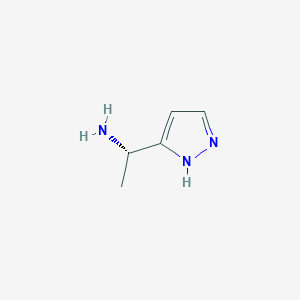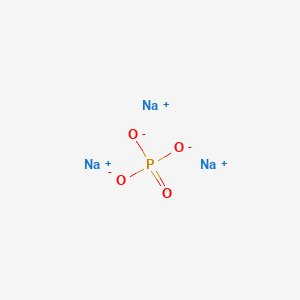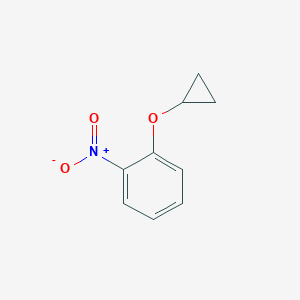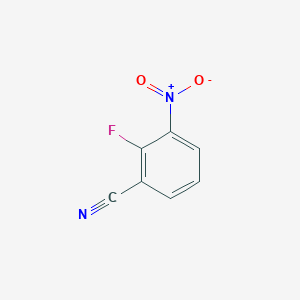
2-Fluoro-3-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BAY-X-1005 involves the preparation of α-Cyclopentyl-4-(2-quinolinylmethoxy)-®-benzeneacetic acid. The synthetic route typically includes the following steps:
Formation of the quinoline derivative: This involves the reaction of 2-chloromethylquinoline with phenol in the presence of a base to form 2-quinolinylmethoxyphenol.
Cyclopentylation: The quinoline derivative is then reacted with cyclopentyl bromide in the presence of a base to form the cyclopentyl derivative.
Industrial Production Methods
Industrial production of BAY-X-1005 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain the quality and consistency required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
BAY-X-1005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
BAY-X-1005 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of leukotriene synthesis and the role of FLAP in this process.
Biology: Investigated for its effects on leukocyte function and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as asthma, allergic rhinitis, and atherosclerosis.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies
Mécanisme D'action
BAY-X-1005 exerts its effects by binding to the 5-lipoxygenase activating protein (FLAP). This binding inhibits the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the membrane, thereby preventing the synthesis of leukotrienes B4 and C4. The inhibition of leukotriene synthesis reduces inflammation and allergic responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
MK-886: Another FLAP inhibitor with similar mechanisms of action.
Zileuton: A direct 5-LOX inhibitor that also reduces leukotriene synthesis.
Montelukast: A leukotriene receptor antagonist that blocks the effects of leukotrienes.
Uniqueness
BAY-X-1005 is unique in its selective inhibition of FLAP, which specifically targets the synthesis of leukotrienes B4 and C4. This selective inhibition provides a targeted approach to reducing inflammation without affecting other pathways, making it a valuable tool in both research and therapeutic applications .
Propriétés
IUPAC Name |
2-fluoro-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCVWZUYSBZIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632615 |
Source


|
| Record name | 2-Fluoro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-20-7 |
Source


|
| Record name | 2-Fluoro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
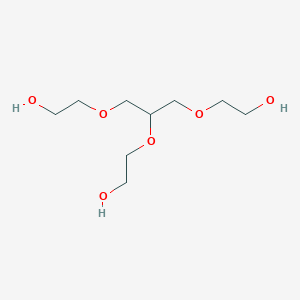
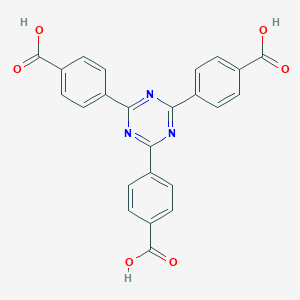
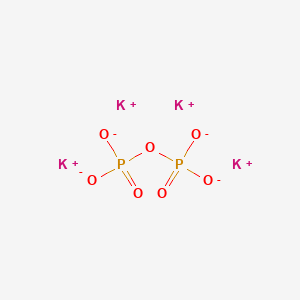
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)
